![molecular formula C10H9N3O3 B3821039 imidazo[1,2-a]pyridin-2-yl(methoxyimino)acetic acid](/img/structure/B3821039.png)
imidazo[1,2-a]pyridin-2-yl(methoxyimino)acetic acid
Overview
Description
Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . Several studies have proposed the use of imidazo[1,2-a]pyridine derivatives for the treatment of cancer, cardiovascular diseases, and Alzheimer’s disease .
Synthesis Analysis
A simple and effective method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . The main literature method for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids consists of condensation of substituted 2-aminopyridines with α-halo ketones followed by the introduction of carboxymethyl function into the structure of the resulting imidazo[1,2-a]pyridine .Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridines is a fused bicyclic 5–6 heterocycle . The exact structure of “imidazo[1,2-a]pyridin-2-yl(methoxyimino)acetic acid” would depend on the specific arrangement of the methoxyimino and acetic acid groups on the imidazo[1,2-a]pyridine scaffold.Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can undergo various chemical reactions. For instance, they can be functionalized through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The specific reactions that “imidazo[1,2-a]pyridin-2-yl(methoxyimino)acetic acid” can undergo would depend on the reactivity of the methoxyimino and acetic acid groups.Physical And Chemical Properties Analysis
The physical and chemical properties of “imidazo[1,2-a]pyridin-2-yl(methoxyimino)acetic acid” would depend on its specific molecular structure. For instance, the compound “6-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl-acetic acid” has a yield of 420 mg (51%), appears as a brown powder, and has a melting point of 236–237°C .Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridines depends on their specific biological activity. For example, zolpidem, a medicine that contains an imidazo[1,2-a]pyridin-3-yl-acetic acid derivative, is used to treat short-term insomnia. Its hypnotic effect is based on blocking γ-aminobutyric acid receptors .
Future Directions
The development of new methods for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids, which allow obtaining the target products in one synthetic stage with high yields, is an urgent task . Furthermore, given the wide range of biological activities of imidazo[1,2-a]pyridines, there is potential for further exploration of their medicinal applications .
properties
IUPAC Name |
(2E)-2-imidazo[1,2-a]pyridin-2-yl-2-methoxyiminoacetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-16-12-9(10(14)15)7-6-13-5-3-2-4-8(13)11-7/h2-6H,1H3,(H,14,15)/b12-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSCLRJQPCGAQT-FMIVXFBMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CN2C=CC=CC2=N1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(\C1=CN2C=CC=CC2=N1)/C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-imidazo[1,2-a]pyridin-2-yl-2-methoxyiminoacetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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